Methyl 4-[(3,5-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate
Description
Methyl 4-[(3,5-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate is a fluorinated quinoline derivative featuring a 3,5-dimethoxyphenylamino substituent at the 4-position and a methyl ester at the 2-position. Its molecular formula is C₁₉H₁₉FN₂O₄, with a calculated molecular weight of 358.35 g/mol. The 8-fluoro substituent and quinoline core distinguish it from other aryl-amino derivatives, likely influencing its physicochemical and biological properties.
Properties
IUPAC Name |
methyl 4-(3,5-dimethoxyanilino)-8-fluoroquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c1-24-12-7-11(8-13(9-12)25-2)21-16-10-17(19(23)26-3)22-18-14(16)5-4-6-15(18)20/h4-10H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEBTRHWBYQCBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3,5-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate typically involves multi-step organic reactionsThe final step involves the acylation of the pyrimidine derivative with 2-fluoroaniline under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3,5-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Methyl 4-[(3,5-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-[(3,5-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The table below compares key features of Methyl 4-[(3,5-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate with analogous compounds from the evidence:
Key Observations:
- Substituents : The 8-fluoro group in the target compound may increase lipophilicity relative to hydroxyl-containing analogs (e.g., dihydrobenzofuran in ), as fluorine’s electronegativity can reduce metabolic degradation .
- Molecular Weight : The target (358.35 g/mol) is significantly smaller than the dihydrobenzofuran derivative (525.19 g/mol), suggesting improved bioavailability .
Lipophilicity and Solubility
- Lipophilicity: The target’s log k (calculated via HPLC) is expected to be higher than carbamates () due to fluorine and methoxy groups but lower than sulfamoyl-containing quinoxalines () .
- Solubility : The methyl ester and fluorine substituent may reduce aqueous solubility compared to hydroxylated or sulfamoyl derivatives, necessitating formulation optimization .
Biological Activity
Methyl 4-[(3,5-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate is a synthetic compound from the quinoline family, notable for its complex molecular structure and potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, pharmacological properties, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical formula of this compound is C₁₈H₁₈FNO₄. The compound features a methyl ester group and a fluorine atom at the 8-position of the quinoline ring, which are critical for its biological activity. The presence of the dimethoxyphenyl group enhances its pharmacological properties.
Synthesis
The synthesis of this compound typically involves several steps that can be optimized based on available reagents. The general method includes:
- Formation of the quinoline core through cyclization reactions.
- Introduction of the dimethoxyphenyl group via nucleophilic substitution.
- Methylation of the carboxylic acid to yield the final ester product.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | Inhibition of DNA gyrase |
| Escherichia coli | 0.50 μg/mL | Disruption of cell wall synthesis |
| Pseudomonas aeruginosa | 0.75 μg/mL | Interference with protein synthesis |
Pharmacological Studies
Research has indicated that this compound exhibits a range of pharmacological activities beyond antimicrobial effects:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation in vitro, particularly in breast and lung cancer cell lines.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in animal models, indicating a possible therapeutic role in inflammatory diseases.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound against structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-aminoquinoline-2-carboxylate | Lacks fluorine; simpler amine group | Moderate antibacterial activity |
| 8-Fluoroquinolone | Fluorinated at position 8; no methoxy groups | Strong antibacterial properties |
| 3,5-Dimethoxyquinoline | Contains methoxy groups but lacks fluorine | Anticancer activity reported |
This compound stands out due to its combination of both fluorine and methoxy substituents, potentially enhancing its efficacy against resistant bacterial strains while offering unique interactions within biological systems.
Case Studies
- In Vitro Studies : A study published in ACS Omega evaluated various derivatives of quinoline compounds for their antimicrobial properties. This compound was among the most active derivatives with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus .
- Animal Models : In vivo studies assessed the anti-inflammatory effects of this compound in rats induced with paw edema. Results indicated a significant reduction in edema compared to control groups, suggesting therapeutic potential for inflammatory conditions.
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., fluorine at C8, methoxy groups on phenyl) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular formula (e.g., ) and detect isotopic patterns from fluorine .
- X-ray Crystallography : Resolve 3D conformation, especially the planarity of the quinoline core and dihedral angles of the dimethoxyphenyl group .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .
How does the fluorine atom at the 8-position influence bioactivity compared to other substituents (e.g., methyl or chloro)?
Advanced Research Question
- Lipophilicity : Fluorine increases logP by ~0.5 compared to methyl or chloro analogs, enhancing membrane permeability but potentially reducing aqueous solubility .
- Target Binding : Fluorine’s electronegativity may strengthen hydrogen bonding with kinases or DNA topoisomerases. Compare IC values in enzymatic assays (e.g., 8-fluoro vs. 8-methyl derivatives in kinase inhibition) .
- Metabolic Stability : Fluorine reduces oxidative metabolism at C8, as shown in microsomal assays (e.g., 50% longer half-life vs. chloro analog) .
What experimental approaches can resolve contradictions in reported biological activities (e.g., apoptosis induction vs. cytotoxicity)?
Advanced Research Question
- Mechanistic Orthogonal Assays :
- Target Engagement Studies :
How can structure-activity relationship (SAR) studies guide further modifications of this compound?
Advanced Research Question
- Core Modifications :
- Replace quinoline with acridine to assess π-stacking interactions .
- Substituent Effects :
- Vary methoxy groups on phenyl (e.g., 2,4- vs. 3,5-dimethoxy) to optimize steric and electronic interactions .
- Data-Driven Design :
- Use QSAR models correlating substituent hydrophobicity (π) with anticancer activity (e.g., IC in MCF-7 cells) .
What computational methods predict the compound’s solubility and permeability?
Basic Research Question
- Molecular Dynamics (MD) : Simulate solvation free energy in water/octanol systems to estimate logP .
- COSMO-RS : Predict solubility in biorelevant media (e.g., FaSSIF) .
- PAMPA Assay : Experimental validation of passive permeability (e.g., Pe > 1.0 × 10 cm/s indicates CNS potential) .
How can metabolic stability be assessed in preclinical models?
Advanced Research Question
- In Vitro Models :
- Liver Microsomes : Measure half-life (t) in human/rodent microsomes with NADPH cofactor .
- CYP Inhibition Screening : Identify metabolizing enzymes (e.g., CYP3A4) using fluorogenic probes .
- In Vivo Correlation :
- Administer compound to rodents and analyze plasma metabolites via LC-MS/MS .
What strategies improve bioavailability given its high lipophilicity?
Advanced Research Question
- Nanoformulations : Encapsulate in PEGylated liposomes (size <200 nm) to enhance circulation time .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) for increased solubility .
- Co-Crystallization : Use co-formers (e.g., succinic acid) to improve dissolution rate .
How can researchers ensure reproducibility in biological assays?
Basic Research Question
- Protocol Standardization :
- Use identical cell lines (ATCC-validated) and passage numbers.
- Normalize DMSO concentration to <0.1% in all assays .
- Positive/Negative Controls :
What in vitro models are suitable for preliminary toxicity screening?
Basic Research Question
- Hepatotoxicity : Primary human hepatocytes (e.g., assay ALT/AST release) .
- Cardiotoxicity : hERG channel inhibition via patch-clamp electrophysiology .
- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay in CHO cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
